tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with difluorinated reagents under controlled conditions . The reaction typically requires a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), to facilitate the reaction . The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The presence of the difluoro group enhances its binding affinity and selectivity towards these targets, leading to the modulation of specific biochemical pathways . This makes the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents .
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the oxo group.
tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound contains additional hydroxyl and hydroxymethyl groups, which can influence its biological activity and applications.
The unique combination of the difluoro and oxobutanoyl groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties .
Properties
Molecular Formula |
C14H21F2NO4 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
ARFFMJIIOAYJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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